![molecular formula C13H20N2O2 B12801552 Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- CAS No. 99506-27-1](/img/structure/B12801552.png)
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is a complex organic compound with a unique structure that includes a cyclohexylidene group, a pyrrolidinyl group, and a formamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of cyclohexanone with pyrrolidine and formamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like NMR and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- include:
- N-(1-cyclohexylidene-2-oxo-2-(pyrrolidin-1-yl)ethyl)formamide
- 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid
- N-methylformamide
Uniqueness
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
99506-27-1 | |
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-(1-cyclohexylidene-2-oxo-2-pyrrolidin-1-ylethyl)formamide |
InChI |
InChI=1S/C13H20N2O2/c16-10-14-12(11-6-2-1-3-7-11)13(17)15-8-4-5-9-15/h10H,1-9H2,(H,14,16) |
InChI-Schlüssel |
WAEBTQAXFYPAED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C(=O)N2CCCC2)NC=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.